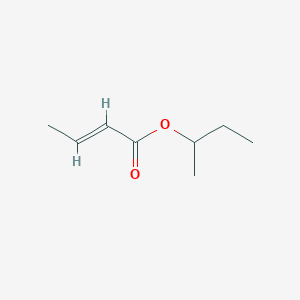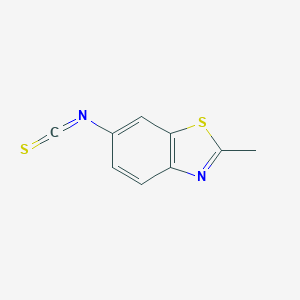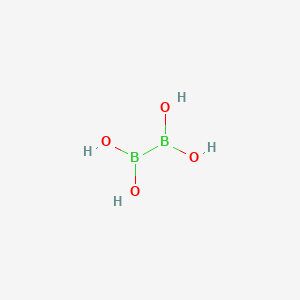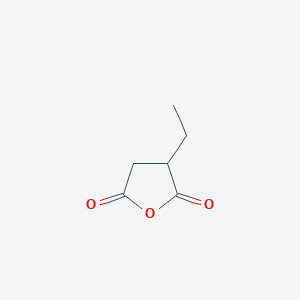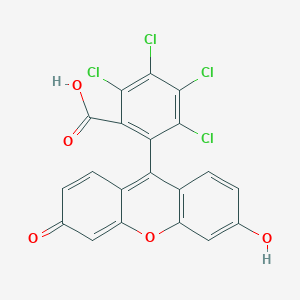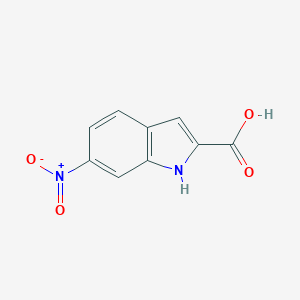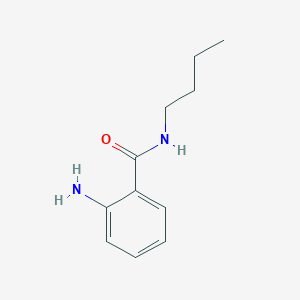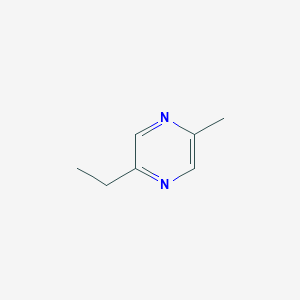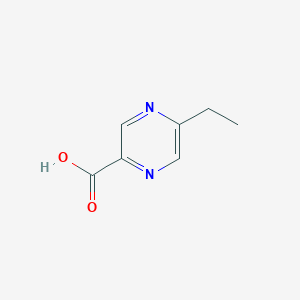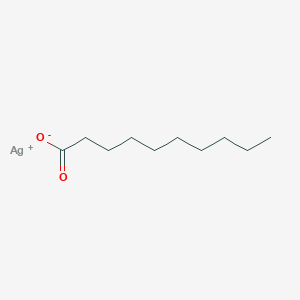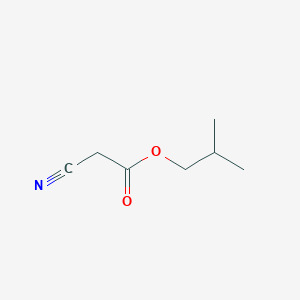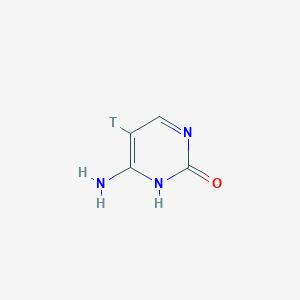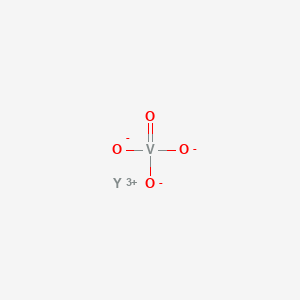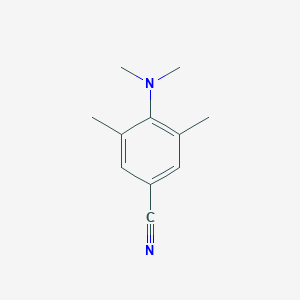
N,N,2,6-Tetramethyl-4-cyanoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2,6-Tetramethyl-4-cyanoaniline (TMA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TMA belongs to the family of cyanoanilines, which are widely used as intermediates in the synthesis of various organic compounds. TMA has been extensively studied for its ability to act as a radical scavenger and its potential use as an antioxidant in various industrial applications.
Mecanismo De Acción
N,N,2,6-Tetramethyl-4-cyanoaniline acts as a radical scavenger by donating hydrogen atoms to free radicals, thereby neutralizing their reactivity. N,N,2,6-Tetramethyl-4-cyanoaniline has also been reported to inhibit lipid peroxidation, which is a major cause of cellular damage. The exact mechanism of action of N,N,2,6-Tetramethyl-4-cyanoaniline in the treatment of various diseases is not fully understood and requires further research.
Efectos Bioquímicos Y Fisiológicos
N,N,2,6-Tetramethyl-4-cyanoaniline has been reported to have various biochemical and physiological effects, including the ability to reduce oxidative stress, inflammation, and cellular damage. N,N,2,6-Tetramethyl-4-cyanoaniline has also been reported to enhance the immune system and improve cognitive function. However, the exact biochemical and physiological effects of N,N,2,6-Tetramethyl-4-cyanoaniline require further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N,2,6-Tetramethyl-4-cyanoaniline has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in various solvents. However, N,N,2,6-Tetramethyl-4-cyanoaniline also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the research on N,N,2,6-Tetramethyl-4-cyanoaniline, including the development of new synthesis methods, the investigation of its potential use as a therapeutic agent in the treatment of various diseases, and the exploration of its potential applications in material science and agriculture. Further research is also needed to fully understand the biochemical and physiological effects of N,N,2,6-Tetramethyl-4-cyanoaniline and its mechanism of action.
Métodos De Síntesis
N,N,2,6-Tetramethyl-4-cyanoaniline can be synthesized through various methods, including the reaction of 4-cyanobenzenediazonium tetrafluoroborate with tetramethylammonium chloride. Another method involves the reaction of 4-cyanobenzenediazonium tetrafluoroborate with tetramethylammonium hydroxide. Both methods have been reported to yield high purity N,N,2,6-Tetramethyl-4-cyanoaniline.
Aplicaciones Científicas De Investigación
N,N,2,6-Tetramethyl-4-cyanoaniline has been extensively studied for its potential applications in various fields, including material science, medicine, and agriculture. N,N,2,6-Tetramethyl-4-cyanoaniline has been reported to possess strong antioxidant properties and has been used as a radical scavenger in various industrial applications. N,N,2,6-Tetramethyl-4-cyanoaniline has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Propiedades
Número CAS |
13012-16-3 |
|---|---|
Nombre del producto |
N,N,2,6-Tetramethyl-4-cyanoaniline |
Fórmula molecular |
C11H14N2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
4-(dimethylamino)-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C11H14N2/c1-8-5-10(7-12)6-9(2)11(8)13(3)4/h5-6H,1-4H3 |
Clave InChI |
BXCDZVXGIFBDST-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1N(C)C)C)C#N |
SMILES canónico |
CC1=CC(=CC(=C1N(C)C)C)C#N |
Otros números CAS |
13012-16-3 |
Sinónimos |
4-dimethylamino-3,5-dimethyl-benzonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



